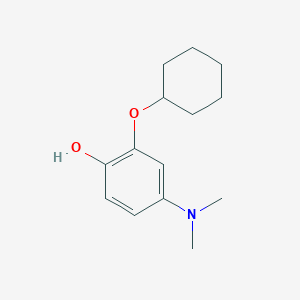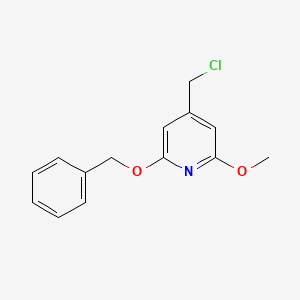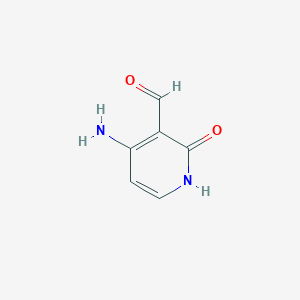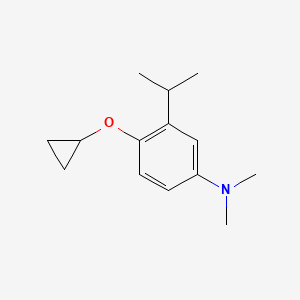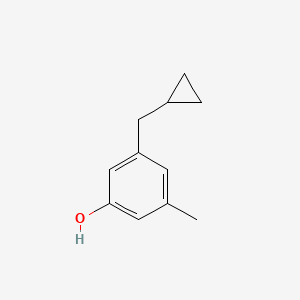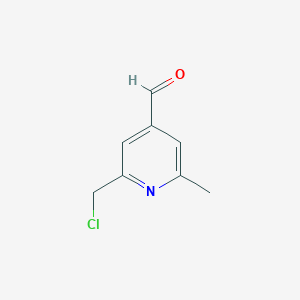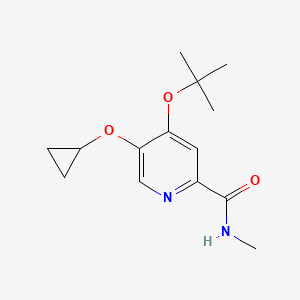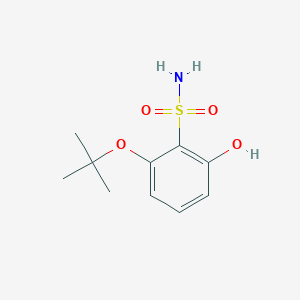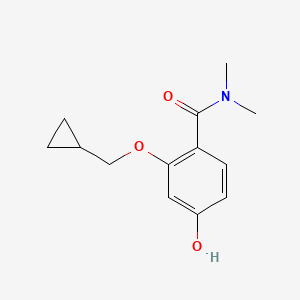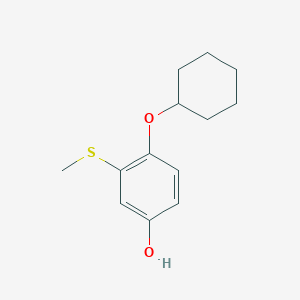
N-(2-(Chloromethyl)-6-methoxypyridin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Chloromethyl)-6-methoxypyridin-4-yl)acetamide is an organic compound that belongs to the class of acetamides It features a pyridine ring substituted with a chloromethyl group at the 2-position and a methoxy group at the 6-position, along with an acetamide functional group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Chloromethyl)-6-methoxypyridin-4-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 2-chloromethyl-6-methoxypyridine.
Acetylation: The chloromethyl group is reacted with acetic anhydride in the presence of a base such as pyridine to form the acetamide derivative.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound, such as aldehydes or carboxylic acids.
Reduction Products: Reduced forms, such as alcohols or amines.
Hydrolysis Products: Carboxylic acids and amines.
科学的研究の応用
N-(2-(Chloromethyl)-6-methoxypyridin-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is employed in studies investigating the biological activity of pyridine derivatives.
Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of N-(2-(Chloromethyl)-6-methoxypyridin-4-yl)acetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
類似化合物との比較
N-(2-Chloroethyl)acetamide: Similar in structure but with an ethyl group instead of a pyridine ring.
N-(2,6-Dimethylphenyl)chloroacetamide: Features a phenyl ring with methyl substitutions.
N-(2-Methoxyphenyl)acetamide: Contains a methoxy-substituted phenyl ring.
Uniqueness: N-(2-(Chloromethyl)-6-methoxypyridin-4-yl)acetamide is unique due to the presence of both a chloromethyl and a methoxy group on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
特性
分子式 |
C9H11ClN2O2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC名 |
N-[2-(chloromethyl)-6-methoxypyridin-4-yl]acetamide |
InChI |
InChI=1S/C9H11ClN2O2/c1-6(13)11-7-3-8(5-10)12-9(4-7)14-2/h3-4H,5H2,1-2H3,(H,11,12,13) |
InChIキー |
LVNPRJFFJNXWLQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=NC(=C1)OC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


